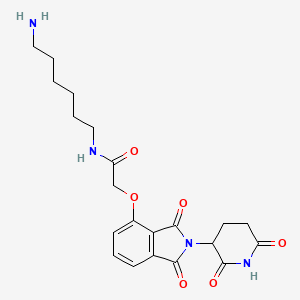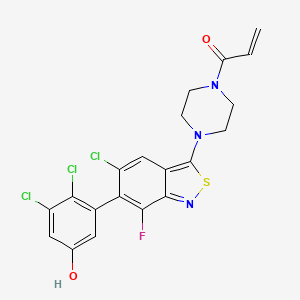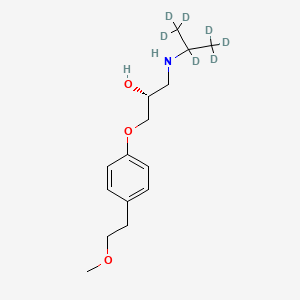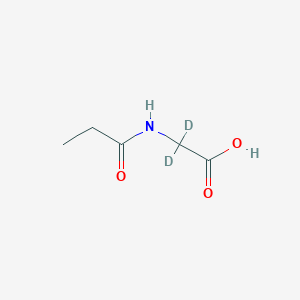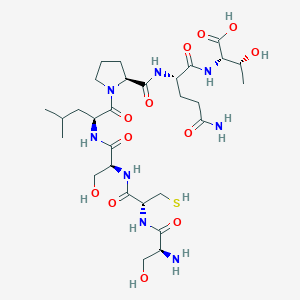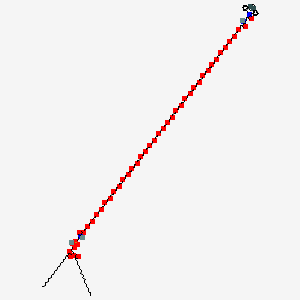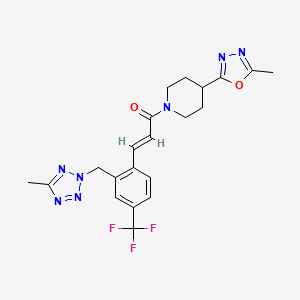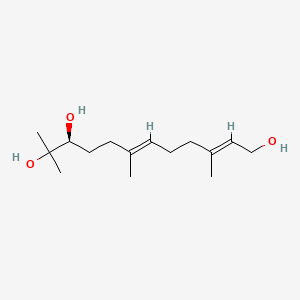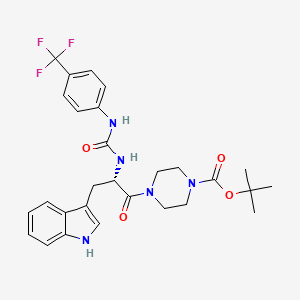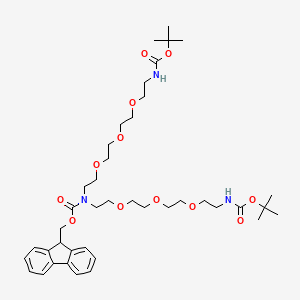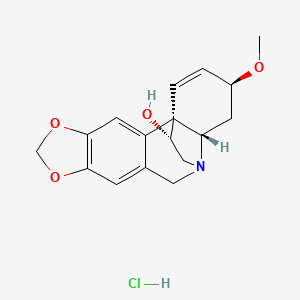
Natalensin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Natalensin hydrochloride is a natural antimicrobial peptide produced by the strains of Streptomyces natalensis. It is widely recognized for its antifungal properties and is commonly used as a preservative in various food products such as yogurt, sausages, and juices . This compound is also known for its safety and efficacy in preventing fungal growth, making it a valuable asset in the food industry .
准备方法
Synthetic Routes and Reaction Conditions: Natalensin hydrochloride is produced as a secondary metabolite by some Streptomyces species, including Streptomyces natalensis . The production process involves the fermentation of these bacterial strains under controlled conditions. The optimal conditions for the production include maintaining a specific temperature, pH, and nutrient availability to maximize the yield of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully monitored and controlled. After fermentation, the compound is extracted and purified using various techniques such as solvent extraction, crystallization, and chromatography .
化学反应分析
Types of Reactions: Natalensin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antimicrobial properties, while reduction reactions can produce reduced forms with different biological activities .
科学研究应用
Natalensin hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antimicrobial peptides and their interactions with microbial membranes . In biology, it serves as a tool for investigating the effects of antifungal agents on various fungal species . In medicine, this compound is explored for its potential therapeutic applications in treating fungal infections . Additionally, in the food industry, it is utilized as a natural preservative to extend the shelf life of various food products .
作用机制
The mechanism of action of natalensin hydrochloride involves its binding to sterols in the fungal cell membrane, specifically ergosterol . This binding disrupts the membrane structure, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission . As a result, the integrity of the fungal cell membrane is compromised, leading to cell death. This mechanism is distinct from other polyene antibiotics, which typically alter membrane permeability .
相似化合物的比较
Similar Compounds: Similar compounds to natalensin hydrochloride include other polyene antibiotics such as amphotericin B and nystatin . These compounds also exhibit antifungal properties and are used in various medical and industrial applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific mechanism of action, which involves binding to ergosterol and preventing membrane fusion and fission . This unique mode of action makes it particularly effective against a wide range of fungal species, including those that are resistant to other antifungal agents .
属性
分子式 |
C17H20ClNO4 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11;/h2-4,6,11,15-16,19H,5,7-9H2,1H3;1H/t11-,15+,16+,17+;/m1./s1 |
InChI 键 |
JKYYANZWLPGRSF-QPAPBSAUSA-N |
手性 SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
规范 SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


